molecular formula C33H40O22 B12429566 3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12429566
M. Wt: 788.7 g/mol
InChI Key: IQGKZHYKAGWLNS-IRAKHTCESA-N
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Description

3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and glycosidic linkages. This compound is of significant interest in various fields due to its potential biological activities and applications.

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the preparation of the core chromen-4-one structure, followed by the introduction of hydroxyl groups and glycosidic linkages. The reaction conditions often require the use of specific catalysts and protective groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and glycosidic linkages play a crucial role in its biological activity, enabling it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

Biological Activity

The compound 3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid compound known for its diverse biological activities. This article reviews the current understanding of its biological activity through various studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C27H30O16C_{27}H_{30}O_{16} with a molecular weight of 610.5 g/mol. Its structure features multiple hydroxyl groups and oxane rings that contribute to its biological effects.

Anticancer Activity

Research indicates that flavonoids similar to this compound exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : Flavonoids have been shown to induce apoptosis in various cancer cell lines. A study highlighted that compounds like Chrysin (related to this flavonoid) demonstrated apoptotic effects on DU145 and PC-3 prostate cancer cells at concentrations ranging from 50 µM to 80 µg/mL .
  • Cell Cycle Inhibition : Genistein has been reported to inhibit cell cycle progression in LNCaP cells at concentrations up to 120 µM . This suggests that the compound may similarly affect cancer cell proliferation.

Neuroprotective Effects

Flavonoids are known for their neuroprotective properties:

  • Enhancement of Neuroplasticity : Studies have shown that flavonoids can enhance neuroplasticity by activating signaling pathways such as MAPK/Erk. This leads to increased phosphorylation of CREB and elevated levels of brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and synaptic plasticity .

Antioxidant Properties

The compound's structure suggests it may possess antioxidant capabilities:

  • Free Radical Scavenging : Flavonoids are recognized for their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is vital in preventing cellular damage associated with various diseases.

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving mice bearing tumors treated with flavonoid extracts similar to this compound:

  • Dosage : Mice received doses ranging from 10 mg/kg to 30 mg/kg.
  • Findings : Significant reductions in tumor size were observed alongside increased apoptosis markers in tumor tissues .

Case Study 2: Neuroprotective Effects in Rodent Models

Another study examined the effects of flavonoid-rich diets on neurodegeneration:

  • Methodology : A rodent model was used where subjects were fed a diet supplemented with flavonoids.
  • Results : Enhanced cognitive function and reduced markers of neuroinflammation were recorded .

Properties

Molecular Formula

C33H40O22

Molecular Weight

788.7 g/mol

IUPAC Name

3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O22/c34-6-13-17(40)21(44)24(47)31(49-13)53-27-12(39)5-11(38)16-20(43)29(26(52-28(16)27)9-1-3-10(37)4-2-9)54-33-30(23(46)19(42)15(8-36)51-33)55-32-25(48)22(45)18(41)14(7-35)50-32/h1-5,13-15,17-19,21-25,30-42,44-48H,6-8H2/t13-,14+,15+,17-,18+,19+,21+,22-,23-,24-,25+,30+,31+,32-,33-/m1/s1

InChI Key

IQGKZHYKAGWLNS-IRAKHTCESA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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